![molecular formula C18H17NO4 B12544060 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- CAS No. 667422-89-1](/img/structure/B12544060.png)
1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the carboxylic acid and phenoxy groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
1H-Indole-3-carboxylic acid: Another indole derivative with similar biological activities.
5-Methoxy-1H-Indole-2-carboxylic acid: Known for its neuroprotective properties.
Indole-5-carboxylic acid: Used in the synthesis of various bioactive compounds.
Uniqueness: 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development .
Propiedades
Número CAS |
667422-89-1 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
5-(4-hydroxy-3-propan-2-ylphenoxy)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c1-10(2)14-9-13(4-6-17(14)20)23-12-3-5-15-11(7-12)8-16(19-15)18(21)22/h3-10,19-20H,1-2H3,(H,21,22) |
Clave InChI |
WBPWXMLEJPNYPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)
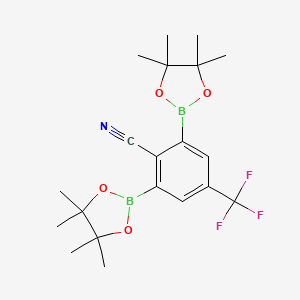
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
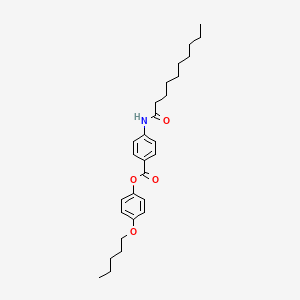
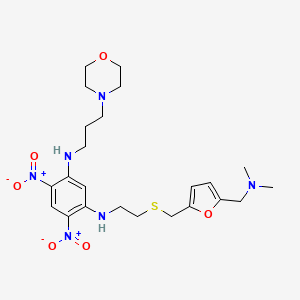
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
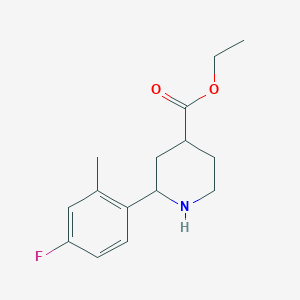
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

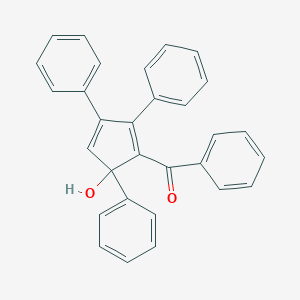
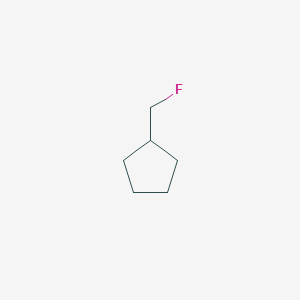
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
